molecular formula C16H15Cl2NO5 B1668504 N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide CAS No. 150379-37-6

N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide

Cat. No. B1668504
M. Wt: 372.2 g/mol
InChI Key: KSXVYLXVMKLSOE-UHFFFAOYSA-N
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Description

Cgp 43182 is a potent inhibitor of group IIA secreted phospholipase A2 (group IIA sPLA2) activity in vitro. Cgp 43182 is a potent anti-inflammatory drug useful for preventing the consequences of a concerted action of cytokine-stimulated pro-inflammatory genes mediated by NFkappaB.

Scientific Research Applications

Synthesis and Characterization

  • Model Studies for Synthesis : Research has demonstrated the synthesis of related compounds using processes like the Diels-Alder reaction, highlighting the chemical versatility and potential for producing varied structures (Attwood, Barrett, & Florent, 1981).
  • Structural Analysis : Structural characterization of similar compounds, confirming their configurations through methods like X-ray crystallography, has been a focus in chemical research (Baylis, Helliwell, Regan, & Thomas, 1993).

Antimicrobial and Antiviral Applications

  • Potential Antimicrobial Agents : Compounds structurally akin to N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide have shown promising in vitro antibacterial and antifungal activities, suggesting potential use in treating infections (Desai, Dodiya, & Shihora, 2011).
  • Antiviral Evaluation : Specific derivatives have demonstrated strong activity against viruses like influenza A and human coronavirus, indicating the potential of these compounds in antiviral therapies (Apaydın, Loy, Stevaert, & Naesens, 2020).

Diverse Chemical Synthesis

  • Advanced Synthesis Techniques : Research has explored advanced synthetic techniques, like sequential dialkylation and acid-catalysed ring closure, to create diverse structures related to this compound, enhancing the understanding of complex synthesis processes (Kocieňski & Whitby, 1991).

Potential in Central Nervous System Disorders

  • Targeting CNS Disorders : Some studies have investigated the use of similar compounds in targeting the dopamine D3 receptor, suggesting their potential application in treating central nervous system disorders (Bonifazi et al., 2021).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVYLXVMKLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164535
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide

CAS RN

150379-37-6
Record name Cgp 43182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cgp 43182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Reactant of Route 2
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Reactant of Route 3
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Reactant of Route 5
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide
Reactant of Route 6
N-(2,3-Dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro(5.5)undec-2-ene-3-carboxamide

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